molecular formula C11H20N2O B12051294 (4-Methyl-piperidin-1-YL)-(S)-pyrrolidin-2-YL-methanone CAS No. 1073556-33-8

(4-Methyl-piperidin-1-YL)-(S)-pyrrolidin-2-YL-methanone

Cat. No.: B12051294
CAS No.: 1073556-33-8
M. Wt: 196.29 g/mol
InChI Key: MTKRMEXWJWUDTB-JTQLQIEISA-N
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Description

(4-Methyl-piperidin-1-YL)-(S)-pyrrolidin-2-YL-methanone is a chemical compound with a complex structure that includes a piperidine ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-piperidin-1-YL)-(S)-pyrrolidin-2-YL-methanone typically involves the reaction of 4-methylpiperidine with (S)-pyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as purification through crystallization or chromatography to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-piperidin-1-YL)-(S)-pyrrolidin-2-YL-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methyl-piperidin-1-YL)-(S)-pyrrolidin-2-YL-methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methyl-piperidin-1-YL)-(S)-pyrrolidin-2-YL-methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-piperidin-1-YL)-®-pyrrolidin-2-YL-methanone: A stereoisomer with different spatial arrangement.

    (4-Methyl-piperidin-1-YL)-(S)-pyrrolidin-2-YL-ethanone: A homolog with an additional carbon in the chain.

    (4-Methyl-piperidin-1-YL)-(S)-pyrrolidin-2-YL-propanone: Another homolog with two additional carbons in the chain.

Uniqueness

(4-Methyl-piperidin-1-YL)-(S)-pyrrolidin-2-YL-methanone is unique due to its specific stereochemistry and the presence of both piperidine and pyrrolidine rings. This combination of structural features can result in distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

1073556-33-8

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

(4-methylpiperidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C11H20N2O/c1-9-4-7-13(8-5-9)11(14)10-3-2-6-12-10/h9-10,12H,2-8H2,1H3/t10-/m0/s1

InChI Key

MTKRMEXWJWUDTB-JTQLQIEISA-N

Isomeric SMILES

CC1CCN(CC1)C(=O)[C@@H]2CCCN2

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCCN2

Origin of Product

United States

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